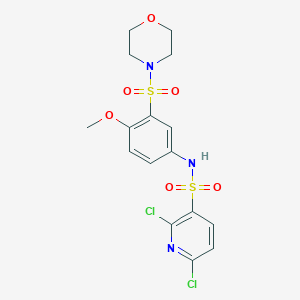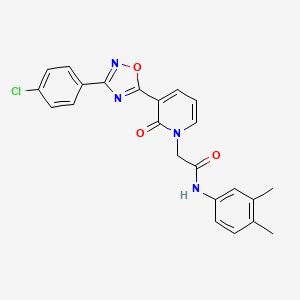
2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activity
Anticancer Applications
Sulfonamide derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These studies aim to explore the underlying molecular mechanisms involved in their potential anticancer effects, with some compounds showing significant reduction in cell proliferation and induction of pro-apoptotic genes (Cumaoğlu et al., 2015).
Enzyme Inhibitory Activities
New pyridine derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against enzymes such as carbonic anhydrase and cholinesterase. These compounds have shown promising IC50 values, suggesting potential for further in-depth studies (Stellenboom & Baykan, 2019).
Herbicidal Activity
Sulfonamide compounds have been studied for their herbicidal activity, with certain compounds demonstrating excellent efficacy at low application rates across a broad spectrum of vegetation. This suggests their potential utility in agricultural applications to control unwanted vegetation (Moran, 2003).
Synthesis and Chemical Properties
Synthesis Methods
Research has focused on developing novel synthetic routes for sulfonamide derivatives, including those with potential pharmacological activities. These methods aim to improve the efficiency of synthesis and provide access to a broader range of sulfonamide compounds for further evaluation (Hayun et al., 2012).
Photophysical Evaluation
The synthesis and evaluation of pyridine compounds, including modifications with morpholino groups, have been explored for their emissive properties in solution and solid states. This research aims to develop highly fluorescent materials for potential applications in sensing, imaging, and electronic devices (Hagimori et al., 2019).
properties
IUPAC Name |
2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O6S2/c1-26-12-3-2-11(10-14(12)29(24,25)21-6-8-27-9-7-21)20-28(22,23)13-4-5-15(17)19-16(13)18/h2-5,10,20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBYWVIGHNHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)






![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)
![N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2441089.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)


![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)
